Dimagnesium germanide is an intermetallic compound with the chemical formula . It is classified under germanides, which are compounds containing germanium and a metal. This compound has garnered interest due to its potential applications in semiconductor technology and materials science.
The synthesis of dimagnesium germanide typically involves a solid-state reaction between magnesium powder and germanium powder. According to a patented method, the powders are mixed in a mass ratio of 2:1 (magnesium to germanium) and placed in a sealed reactor. The reactor is then subjected to vacuum conditions and heated to temperatures between 500 °C and 600 °C for 1 to 3 hours to facilitate the reaction .
This method effectively minimizes the loss of magnesium vapor during the process, which can occur due to its volatility at high temperatures. The resulting product is a high-purity form of dimagnesium germanide, characterized by low impurity content and high conversion efficiency .
The process can be summarized as follows:
Dimagnesium germanide can undergo various chemical reactions depending on its environment. For instance, it reacts with acids to produce germanium hydrides. The reactivity of dimagnesium germanide can be attributed to the presence of magnesium, which acts similarly to Grignard reagents in organic synthesis .
Key reactions include:
The mechanism by which dimagnesium germanide acts in chemical reactions often involves the transfer of electrons from magnesium to other reactants. This electron donation facilitates various transformations, similar to how Grignard reagents operate in organic chemistry.
The compound's high reactivity allows it to participate in:
Dimagnesium germanide exhibits properties typical of metallic compounds, including:
Dimagnesium germanide has several scientific uses, particularly in materials science and semiconductor research. Its properties make it suitable for:
Dimagnesium germanide (Mg₂Ge) represents a strictly stoichiometric intermetallic compound with a fixed 2:1 atomic ratio of magnesium to germanium. This composition corresponds to a molecular weight of 121.22 g/mol and is formally designated by the CAS registry number 1310-52-7 [5]. The compound exhibits negligible solubility variations under ambient conditions, maintaining its exact Mg₂Ge stoichiometry without forming solid solutions with excess Mg or Ge. This rigid compositional integrity arises from the thermodynamic stability of the Mg₂Ge phase, which dominates the Mg-Ge binary system at standard pressures. Its chemical reactivity includes sensitivity to moisture, with slow hydrolysis in aqueous environments (0.0016 g/100 mL at 25°C), necessitating controlled handling during experimental studies [5] [10].
Table 1: Essential Chemical Identifiers of Mg₂Ge
Property | Value |
---|---|
CAS Number | 1310-52-7 |
Molecular Formula | Mg₂Ge |
Molecular Weight | 121.22 g/mol |
Stoichiometric Ratio (Mg:Ge) | 2:1 |
Melting Point | 1115 °C |
Density | 3.090 g/cm³ |
Mg₂Ge crystallizes in the antifluorite structure (space group: Fm(\bar{3})m, No. 225), characterized by a face-centered cubic (FCC) arrangement of germanium atoms. In this configuration, magnesium cations fully occupy all tetrahedral interstitial sites within the lattice. This structural motif contrasts with the fluorite prototype (e.g., CaF₂), where cation and anion positions are reversed. The antifluorite arrangement imparts high symmetry and significantly influences electronic properties, as the Ge sublattice forms an octahedral coordination environment while each Mg atom experiences tetrahedral bonding geometry [4] [5] [10].
First-principles calculations and experimental diffraction studies consistently report a cubic lattice parameter of a = 6.39 Å for Mg₂Ge at ambient conditions. This parameter reflects the equilibrium bond distances, with Mg-Ge bonds spanning approximately 2.77 Å. Phonon dispersion analyses reveal dynamical stability across the Brillouin zone, with no imaginary frequencies detected. The lattice dynamics are governed by relatively soft acoustic modes and higher-energy optical branches attributable to the mass contrast between Mg and Ge atoms. Pressure-dependent studies indicate anisotropic compression behavior under hydrostatic loads, where the cubic symmetry persists up to at least 40 GPa, though subtle bond distortion occurs [4] [8] [10].
Table 2: Crystallographic Parameters of Mg₂Ge
Property | Value |
---|---|
Crystal System | Cubic |
Space Group | Fm(\bar{3})m (No. 225) |
Lattice Parameter (a) | 6.39 Å |
Ge Position | 4a (0,0,0) |
Mg Position | 8c (¼,¼,¼) |
Coordination (Ge:Mg) | 8:4 (tetrahedral) |
Mg₂Ge is a well-characterized narrow-bandgap semiconductor with an indirect bandgap of approximately 0.5–0.6 eV, as determined by optical absorption and density functional theory (DFT) computations. The valence band maximum (VBM) resides at the Γ-point (Brillouin zone center), while the conduction band minimum (CBM) lies near the X-point, creating the indirect transition pathway essential for its optoelectronic behavior. DFT-GGA (Generalized Gradient Approximation) calculations further reveal:
Table 3: Electronic Properties of Mg₂Ge
Property | Value/Range |
---|---|
Bandgap Type | Indirect |
Bandgap Energy (300 K) | 0.5–0.6 eV |
Carrier Type (Undoped) | n-type |
Electron Mobility (RT) | 10–150 cm²/V·s |
Effective Mass (mₑ*) | ~0.25 |
The Mg-Ge phase diagram confirms Mg₂Ge as the sole stable compound at ambient pressure, forming via a peritectic reaction at 1115°C. Differential thermal analysis (DTA) measurements validate this high thermal stability, with no polymorphic transitions observed below melting. Under high pressures (>5 GPa), however, computational structure-searching methods predict stabilization of exotic stoichiometries like Mg₃Ge (Pm(\bar{3})m), MgGe (P4/mmm), and MgGe₂ (Cmcm), which exhibit metallic character and superconductivity (e.g., MgGe has a predicted Tc of 9.07 K at 5 GPa). These high-pressure phases feature unusual coordination polyhedra:
Mg₂Ge demonstrates moderate mechanical strength with a calculated Vickers hardness of ~3.5 GPa, positioning it between brittle semiconductors and ductile metals. Elastic constants (C₁₁ = 102 GPa, C₁₂ = 24 GPa, C₄₄ = 46 GPa) derived from DFT simulations indicate significant anisotropy, with a shear anisotropy factor (A) of 2.36. The bulk modulus (B) approximates 50 GPa, while the Young’s modulus (E) reaches 83 GPa. These parameters collectively suggest limited plastic deformability under mechanical stress.
Thermally, Mg₂Ge exhibits a room-temperature lattice thermal conductivity (κ_lat_) of 8–10 W/m·K. This relatively low κ_lat_ stems from strong anharmonic phonon scattering, primarily due to mass contrast between Mg and Ge atoms and soft optical modes. Alloying with Mg₂Si or Mg₂Sn further suppresses κ_lat_ to below 3 W/m·K, enhancing its thermoelectric figure of merit (zT). In Mg-based biodegradable alloys, dispersed Mg₂Ge particles significantly improve corrosion resistance by forming passivating surface films and suppressing cathodic hydrogen evolution—critical for biomedical implant longevity [3] [4] [9].
Table 4: Mechanical and Thermal Properties of Mg₂Ge
Property | Value |
---|---|
Vickers Hardness | ~3.5 GPa |
Bulk Modulus (B) | 50 GPa |
Young’s Modulus (E) | 83 GPa |
Shear Modulus (G) | 33 GPa |
Lattice Thermal Conductivity | 8–10 W/m·K (300 K) |
Thermal Expansion Coefficient | 18 × 10⁻⁶ K⁻¹ |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2